molecular formula C10H9F3O5S B14116927 Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester CAS No. 125261-30-5

Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

Cat. No.: B14116927
CAS No.: 125261-30-5
M. Wt: 298.24 g/mol
InChI Key: IMOXRQSICNVOFP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a chemical compound known for its unique properties and applications in various fields This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a trifluoromethylating agent. One common method involves the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by esterification with ethanol .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with temperature and pressure conditions optimized for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its ability to act as a trifluoromethylating agent. The trifluoromethyl group can be transferred to various substrates, leading to the formation of new chemical bonds. This process often involves the formation of reactive intermediates, such as radicals or carbanions, which facilitate the transfer of the trifluoromethyl group .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the sulfonyl group.

    4-(Trifluoromethyl)benzoic acid: Similar but without the ester group.

Uniqueness

Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

125261-30-5

Molecular Formula

C10H9F3O5S

Molecular Weight

298.24 g/mol

IUPAC Name

ethyl 4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3

InChI Key

IMOXRQSICNVOFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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